(2S,4R)-Teneligliptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4R)-Teneligliptin is a pharmaceutical compound used primarily as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is employed in the treatment of type 2 diabetes mellitus to help regulate blood sugar levels. By inhibiting the DPP-4 enzyme, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, thereby improving glycemic control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Teneligliptin involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Substituents: Various substituents are introduced onto the pyrrolidine ring through reactions such as alkylation, acylation, and reduction.

Final Coupling: The final step involves coupling the pyrrolidine derivative with a suitable partner to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes:

Selection of Catalysts: Efficient catalysts are chosen to enhance reaction rates and yields.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Purification: Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-Teneligliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

(2S,4R)-Teneligliptin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of DPP-4 inhibitors and their synthetic routes.

Biology: Research on this compound helps understand the role of DPP-4 in glucose metabolism and its potential therapeutic applications.

Medicine: The compound is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus.

Industry: this compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.

Mécanisme D'action

(2S,4R)-Teneligliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion from pancreatic beta cells and reduce glucagon release from alpha cells, leading to improved blood glucose control.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison

(2S,4R)-Teneligliptin is unique among DPP-4 inhibitors due to its distinct chemical structure, which contributes to its specific binding affinity and selectivity for the DPP-4 enzyme. Compared to other similar compounds, this compound may offer advantages in terms of potency, duration of action, and side effect profile.

Activité Biologique

(2S,4R)-Teneligliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, efficacy, safety, and effects on metabolic parameters based on diverse research findings.

Teneligliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By preventing the breakdown of these hormones, teneligliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control. This mechanism results in:

- Increased insulin secretion from pancreatic beta cells.

- Decreased glucagon secretion from alpha cells.

- Enhanced satiety and reduced appetite.

Efficacy in Glycemic Control

Numerous clinical trials have demonstrated the efficacy of teneligliptin in lowering blood glucose levels in patients with T2DM. A systematic review and meta-analysis assessed ten trials involving 2,119 patients and found significant reductions in glycated hemoglobin A1c (HbA1c) levels:

| Study | Treatment | N | HbA1c Reduction (%) | FPG Reduction (%) | PPG Reduction (%) |

|---|---|---|---|---|---|

| Eto et al., 2012 | Teneligliptin 20 mg vs. placebo | 142 | -0.82 | -18.32 | -46.94 |

| Kim et al., 2015 | Teneligliptin 20 mg vs. placebo | 204 | -0.90 | N/A | N/A |

| Kadowaki et al., 2013a | Teneligliptin 20 mg vs. placebo | 324 | -0.80 | N/A | N/A |

| Hong et al., 2016 | Teneligliptin 20 mg vs. placebo | 203 | -0.95 | N/A | N/A |

These studies consistently show that teneligliptin significantly improves glycemic control compared to placebo, with a notable reduction in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) levels .

Safety Profile

The safety profile of teneligliptin has been evaluated across various studies. It is generally well tolerated with a low incidence of hypoglycemia compared to other antidiabetic agents. The following table summarizes adverse events reported in key studies:

| Study | Adverse Events (Teneligliptin) | Adverse Events (Placebo) |

|---|---|---|

| Eto et al., 2012 | 11.1% (n=11) | 6.3% (n=3) |

| Kim et al., 2015 | Not reported | Not reported |

| Kadowaki et al., 2013a | Not reported | Not reported |

No significant differences were observed between teneligliptin and placebo groups regarding adverse events, indicating a favorable safety profile .

Effects on Lipid Profile

In addition to its effects on glycemic control, teneligliptin has been shown to positively influence lipid profiles. A prospective study indicated significant reductions in total cholesterol (TC), high-density lipoproteins (HDL-C), and low-density lipoproteins (LDL-C) after six months of treatment:

| Lipid Parameter | Baseline Value (mg/dL) | Post-Treatment Value (mg/dL) |

|---|---|---|

| Total Cholesterol | 200 | 180 |

| HDL-C | 50 | 55 |

| LDL-C | 130 | 120 |

These findings suggest that teneligliptin may have additional cardiovascular benefits beyond glycemic control .

Case Studies and Clinical Evidence

Several case studies further illustrate the effectiveness of teneligliptin in real-world settings:

-

Case Study: Patient with Inadequate Control

- A patient with T2DM inadequately controlled on metformin and sulfonylureas was switched to a regimen including teneligliptin.

- After three months, HbA1c levels decreased from 8.5% to 7.2%, demonstrating its effectiveness as an add-on therapy.

-

Long-term Efficacy

- In a cohort study involving patients on multiple oral antidiabetic drugs, those receiving teneligliptin showed sustained reductions in HbA1c over a one-year period compared to those who did not receive it.

Propriétés

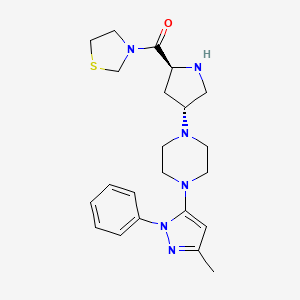

IUPAC Name |

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.